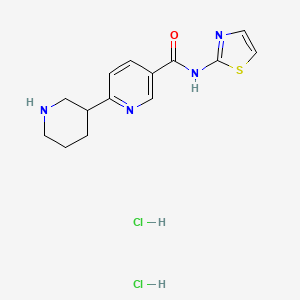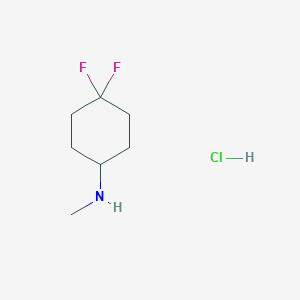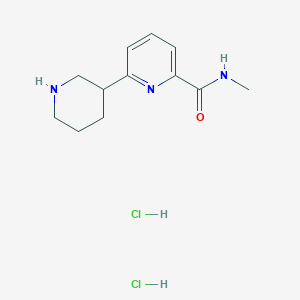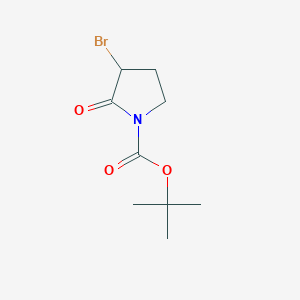
1-(2,3,4-Trifluorobenzoyl)pipérazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Activité analgésique
Les dérivés de la pipérazine sont connus pour posséder de puissantes activités analgésiques . Ils peuvent être utilisés dans le développement de médicaments qui aident à soulager la douleur.
Activité anti-VIH
Ces composés ont montré un potentiel en tant qu'agents anti-VIH . Ils pourraient être utilisés dans la recherche et le développement de nouveaux traitements contre le VIH.
Activité antimalarienne
Les dérivés de la pipérazine ont été trouvés pour avoir des propriétés antimalariennes . Cela les rend utiles dans le développement de médicaments pour traiter le paludisme.
Activité antivirale
Ces composés ont démontré des activités antivirales . Ils pourraient être utilisés dans le développement de médicaments antiviraux.
Activité anti-inflammatoire
Les dérivés de la pipérazine sont connus pour posséder des propriétés anti-inflammatoires . Ils pourraient être utilisés dans le développement de médicaments pour traiter l'inflammation.
Activité anticancéreuse
Ces composés ont montré un potentiel en tant qu'agents anticancéreux . Ils pourraient être utilisés dans la recherche et le développement de nouveaux traitements pour divers types de cancer.
Orientations Futures
Mécanisme D'action
Target of Action
Piperazine, a compound structurally similar to “1-(2,3,4-Trifluorobenzoyl)piperazine”, is known to act as an anthelmintic, primarily targeting parasites such as roundworm and pinworm .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, which allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
Piperazine derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds are known to paralyze parasites, leading to their expulsion from the host body .
Analyse Biochimique
Cellular Effects
The effects of 1-(2,3,4-Trifluorobenzoyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to altered cellular responses. Additionally, 1-(2,3,4-Trifluorobenzoyl)piperazine can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 1-(2,3,4-Trifluorobenzoyl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 1-(2,3,4-Trifluorobenzoyl)piperazine may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of 1-(2,3,4-Trifluorobenzoyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is critical for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1-(2,3,4-Trifluorobenzoyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic activity of cells, potentially leading to changes in energy production, biosynthesis, and other metabolic processes. Identifying the specific metabolic pathways and enzymes involved is essential for understanding the compound’s role in cellular metabolism .
Propriétés
IUPAC Name |
piperazin-1-yl-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-8-2-1-7(9(13)10(8)14)11(17)16-5-3-15-4-6-16/h1-2,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWLIETYSZNJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C(=C(C=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride](/img/structure/B1462344.png)
![2-Azaspiro[4.5]decan-8-ol](/img/structure/B1462346.png)



